5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: is a complex organic compound that belongs to the class of pyrazolopyrimidinones. This compound features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a fused bicyclic structure, and a pyrrolidinyl group attached to it. It is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. One common approach is to start with a suitable pyrazole derivative and then introduce the pyrrolidinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyrrolidinyl group can be oxidized to form pyrrolidinone derivatives.
Reduction: : Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of pyrrolidinone derivatives.
Reduction: : Reduced pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.
Substitution: : Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: : Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is known to interact with various biological targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the pyrrolidinyl group and the fused pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Similar compounds include other pyrazolopyrimidinones and pyrrolidinones, which may have different substituents or core structures. These compounds are often compared in terms of their biological activity, potency, and selectivity.
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives
Pyrrolidinone derivatives
Other fused bicyclic heterocycles
Properties
IUPAC Name |
5-(2-oxo-2-pyrrolidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-15(20-8-4-5-9-20)11-21-12-18-16-14(17(21)24)10-19-22(16)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMQGEXKKYXSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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